N-methyl-4-(methylamino)benzamide
Description
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.2 g/mol |
IUPAC Name |
N-methyl-4-(methylamino)benzamide |
InChI |
InChI=1S/C9H12N2O/c1-10-8-5-3-7(4-6-8)9(12)11-2/h3-6,10H,1-2H3,(H,11,12) |
InChI Key |
CPMVJEOEMKNAOM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)NC |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between N-methyl-4-(methylamino)benzamide and related benzamides:
Pharmacological and Physicochemical Properties
- Receptor Interactions: Unlike U-47700, which exhibits high opioid receptor affinity due to its cyclohexylmethyl group, the simpler structure of this compound may lack significant receptor binding unless functionalized further .
- Metabolic Stability: The nitro group in N-methyl-4-(methylamino)-3-nitrobenzamide () may increase susceptibility to enzymatic reduction, whereas the target compound’s methylamino group could confer greater stability .
Preparation Methods
Synthesis via 4-chloro-3-nitrobenzoic acid intermediate
One documented method involves the conversion of 4-chloro-3-nitrobenzoic acid to the target amide through the following steps:
Step 1: Nucleophilic substitution
4-chloro-3-nitrobenzoic acid is reacted with methylamine aqueous solution under reflux conditions (3-5 hours) to substitute the chlorine with a methylamino group, yielding 4-methylamino-3-nitrobenzoic acid with a high yield (~99.4%). The reaction is performed in a 100 mL round-bottom flask with magnetic stirring and oil bath heating. After reaction, the mixture is acidified to pH 3 with acetic acid to precipitate the product, which is then filtered and dried.Step 2: Formation of acyl chloride
The 4-methylamino-3-nitrobenzoic acid is then treated with thionyl chloride (SOCl2) to convert the carboxylic acid group into the corresponding acid chloride. This step is typically carried out under reflux conditions.Step 3: Amidation
The acid chloride intermediate reacts with methylamine to form N-methyl-4-(methylamino)-3-nitrobenzamide. The overall process yields the final product with an excellent total yield of approximately 97.5%.
This method is characterized by the use of readily available and inexpensive raw materials, a straightforward synthetic route, ease of operation, short reaction times, and high overall yield.
Experimental conditions and optimization
- Reaction temperatures typically range from room temperature to reflux conditions (~40-85°C) depending on the step.
- Use of aqueous methylamine solutions or methylamine gas can be employed for amidation.
- pH adjustment during work-up (e.g., acidification to pH 3) facilitates product precipitation.
- Organic solvents such as dichloromethane or ethanol are used for chlorination and recrystallization steps.
- Magnetic stirring and oil bath heating ensure uniform reaction conditions.
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 4-chloro-3-nitrobenzoic acid + methylamine (25% aqueous) | Reflux 3-5 h, pH adjustment to 3 | 99.4 | Precipitation of 4-methylamino-3-nitrobenzoic acid |
| Acyl chloride formation | 4-methylamino-3-nitrobenzoic acid + thionyl chloride | Reflux, solvent (e.g., DCM) | Not specified | Formation of acid chloride intermediate |
| Amidation | Acid chloride + methylamine gas | 0°C to room temperature, 1-2 h | High (~97.5 overall) | Final amide formation, high purity |
- The method starting from 4-chloro-3-nitrobenzoic acid is advantageous due to low cost and availability of starting materials.
- The use of thionyl chloride for acyl chloride formation is a well-established and efficient approach.
- Reaction yields are consistently high, indicating robustness of the synthetic route.
- The reaction conditions are mild enough to be performed without specialized equipment, suitable for scale-up.
- The purification by precipitation and filtration simplifies the isolation process, reducing the need for extensive chromatographic purification.
The preparation of N-methyl-4-(methylamino)benzamide is effectively achieved through a three-step synthetic route involving nucleophilic substitution of 4-chloro-3-nitrobenzoic acid with methylamine, conversion to the acid chloride using thionyl chloride, and final amidation with methylamine. This method offers high yields, cost-efficiency, and operational simplicity. Alternative synthetic strategies involving related intermediates and amide bond formation corroborate the effectiveness of acyl chloride amidation approaches. The detailed reaction conditions and yields provide a solid foundation for both laboratory synthesis and potential industrial production.
Q & A
Q. Optimization Considerations :
- Hazard Mitigation : Conduct thorough hazard analyses for reagents like acyl chlorides and methylamine, including ventilation and personal protective equipment (PPE) .
- Scale-Up : Use controlled stoichiometry and inert atmospheres to minimize side reactions during scaling .
Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Q. Basic
- NMR Spectroscopy : Confirms functional groups (e.g., methylamino protons at δ 2.8–3.2 ppm) and aromatic protons .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 209.1) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software (e.g., SHELXL for refinement) .
Q. Advanced :
- Dynamic DSC Analysis : Assess thermal stability, as decomposition temperatures can inform storage conditions .
How can researchers resolve contradictions in reported biological activities of benzamide derivatives?
Advanced
Discrepancies in receptor binding or enzyme inhibition data may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH affecting ligand-receptor interactions.
- Structural Analogues : Compare with structurally similar compounds (e.g., nemonapride, a D2 antagonist with Ki = 0.1 nM vs. D1 Ki = 740 nM) to validate selectivity .
Q. Methodological Approach :
- Dose-Response Curves : Replicate studies under standardized conditions (e.g., 25 nM spiperone for receptor binding assays) .
- Molecular Docking : Use software like AutoDock to model interactions with target receptors (e.g., FAK inhibitors) .
What safety protocols are critical when handling mutagenic risks associated with benzamide derivatives?
Q. Advanced
- Ames Testing : Evaluate mutagenicity (e.g., compound 3 in showed mutagenicity comparable to benzyl chloride) .
- PPE and Ventilation : Use fume hoods, nitrile gloves, and lab coats during synthesis .
- Waste Disposal : Follow NIH guidelines for disposing of halogenated solvents and amine byproducts .
How can computational modeling enhance the study of this compound’s pharmacological properties?
Q. Advanced
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., FAK or dopamine receptors) over 100-ns trajectories .
- Crystallographic Software : Refine diffraction data with SHELXTL to resolve weak intermolecular interactions (e.g., C–H⋯O) .
What strategies improve yield in multi-step syntheses of benzamide derivatives?
Q. Advanced
- Catalyst Screening : Test coupling agents (e.g., DCC/DMAP vs. EDC/HOBt) for amide bond formation .
- Purification : Use flash chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/H2O) to isolate pure product .
- Reaction Monitoring : Employ TLC or in-situ IR to detect intermediates and optimize reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
